molecular formula C8H15NO2 B1442304 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1247626-90-9

1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one

Cat. No. B1442304
M. Wt: 157.21 g/mol
InChI Key: TVIDRJJDYPQJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one” is a chemical compound with the CAS Number: 2247788-73-2 . Its IUPAC name is (1-acetyl-3-pyrrolidinyl)methanol . The molecular weight of this compound is 143.19 . It is typically stored at 4 degrees Celsius and is in the form of an oil .


Molecular Structure Analysis

The InChI code for “1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one” is 1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one” is an oil-like substance . It has a molecular weight of 143.19 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Molecular Properties

  • A novel method for the synthesis of 3-(Pyrrolidin-1-yl)piperidine, a compound important in medicinal chemistry, was developed. This method is more practical for producing large quantities compared to the previously complex processes (Smaliy et al., 2011).
  • DFT and quantum-chemical calculations were conducted on various substituted pyrrolidinones, including 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one, to understand their molecular properties better (Bouklah et al., 2012).

Derivatives and Biological Activity

  • The synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones was explored. These compounds are a part of non-aromatic heterocyclic compounds, holding significance in the creation of biologically active molecules (Rubtsova et al., 2020).
  • Research on 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives, aiming at α_1 receptor antagonistic activity, highlights the potential therapeutic applications of these compounds (Hon, 2013).

Biochemical Synthesis

  • The synthesis of chiral β-hydroxy-α-amino acid, a key intermediate in the development of certain drug candidates, was achieved using d-threonine aldolase enzymes. This advancement is crucial in the pharmaceutical field for producing active pharmaceutical ingredients (Goldberg et al., 2015).

Miscellaneous Applications

  • A study on the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, an intermediate in antibiotic synthesis, indicates the broader pharmaceutical applications of pyrrolidine derivatives (Lall et al., 2012).
  • Research on (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol synthesis, an intermediate for bioactive molecules, showcases its relevance in the synthesis of various medicinal compounds (Kotian et al., 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-8(11)9-4-3-7(5-9)6-10/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIDRJJDYPQJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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